Lysyl hydroxylase 2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lysyl hydroxylase 2-IN-1 is a selective inhibitor of lysyl hydroxylase 2, an enzyme that catalyzes the hydroxylation of lysine residues on collagen. This compound has shown significant potential in various scientific research applications, particularly in the fields of oncology and tissue engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysyl hydroxylase 2-IN-1 involves the use of 1,3-diketone analogs. The reaction conditions typically include the use of specific catalysts and solvents to achieve the desired selectivity and yield . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Lysyl hydroxylase 2-IN-1 primarily undergoes hydroxylation reactions. The enzyme catalyzes the conversion of lysine residues to hydroxylysine, which is a critical step in collagen cross-linking .

Common Reagents and Conditions

The hydroxylation reaction requires iron and vitamin C as cofactors. The reaction takes place in the cisternae of the rough endoplasmic reticulum, following collagen synthesis .

Major Products

The primary product of the hydroxylation reaction is hydroxylysine, which plays a crucial role in the stabilization and cross-linking of collagen fibers .

Scientific Research Applications

Lysyl hydroxylase 2-IN-1 has been extensively studied for its role in various scientific research applications:

Mechanism of Action

Lysyl hydroxylase 2-IN-1 exerts its effects by inhibiting the hydroxylation of lysine residues on collagen. This inhibition disrupts the formation of hydroxylysine, leading to alterations in collagen cross-linking and tissue properties . The molecular targets include the lysine residues on collagen, and the pathways involved are primarily related to collagen synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Lysyl hydroxylase 1: Hydroxylates lysine residues in the collagen triple helix.

Lysyl hydroxylase 3: Has both hydroxylation and glycosylation activities.

Uniqueness

Lysyl hydroxylase 2-IN-1 is unique in its selectivity for lysyl hydroxylase 2 over lysyl hydroxylase 1 and lysyl hydroxylase 3. This selectivity allows for targeted inhibition of lysyl hydroxylase 2, making it a valuable tool for studying the specific role of this enzyme in collagen modification and related diseases .

Properties

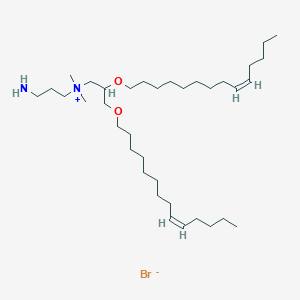

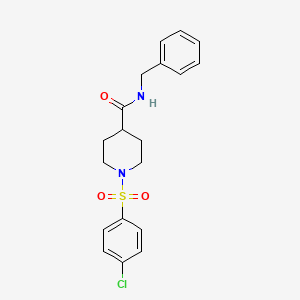

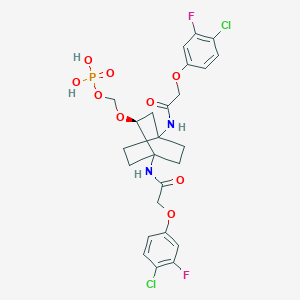

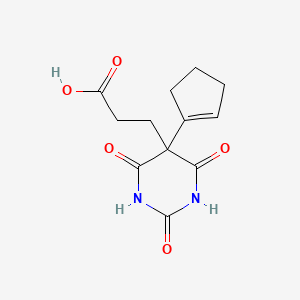

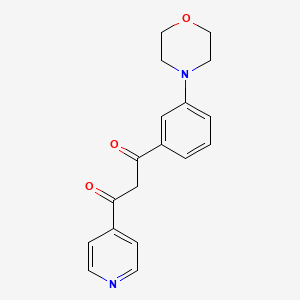

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1-(3-morpholin-4-ylphenyl)-3-pyridin-4-ylpropane-1,3-dione |

InChI |

InChI=1S/C18H18N2O3/c21-17(14-4-6-19-7-5-14)13-18(22)15-2-1-3-16(12-15)20-8-10-23-11-9-20/h1-7,12H,8-11,13H2 |

InChI Key |

XWEDKEPGOROEEE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(=O)CC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.